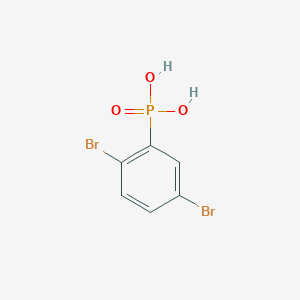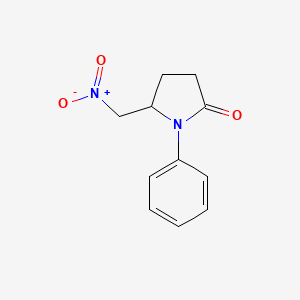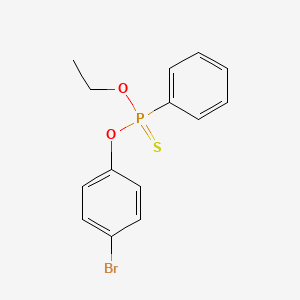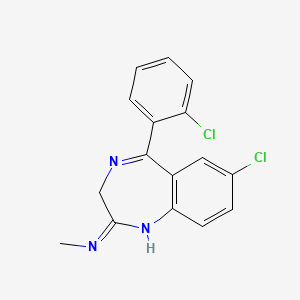
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, primarily used as anxiolytics, sedatives, and anticonvulsants. This compound is structurally characterized by a benzene ring fused to a diazepine ring, with chlorine and methyl groups attached to specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine typically involves the following steps:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors to form the diazepine ring.
Chlorination: Introduction of chlorine atoms at the 7 and 2 positions.
Methylation: Addition of a methyl group to the nitrogen atom in the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Continuous Flow Chemistry: This technique allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the diazepine ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of halogen-substituted benzodiazepines.
Applications De Recherche Scientifique
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceutical formulations.
Mécanisme D'action
The compound exerts its effects by interacting with the γ-aminobutyric acid (GABA) receptor complex in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, which modulate neuronal excitability and synaptic transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Diazepam: Known for its muscle relaxant and anticonvulsant effects.
Midazolam: Used primarily for its sedative and anesthetic properties.
Uniqueness
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can influence its efficacy, duration of action, and side effect profile.
Propriétés
Numéro CAS |
59467-71-9 |
|---|---|
Formule moléculaire |
C16H13Cl2N3 |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
7-chloro-5-(2-chlorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
InChI |
InChI=1S/C16H13Cl2N3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21) |
Clé InChI |
GGUOLSVJOQHGGN-UHFFFAOYSA-N |
SMILES canonique |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
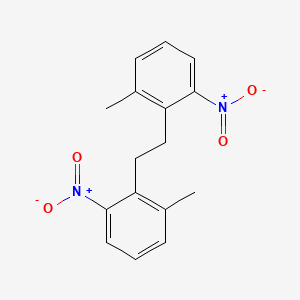
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
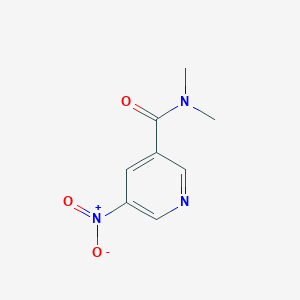
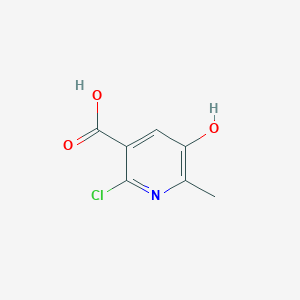
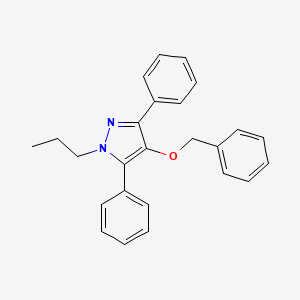
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
